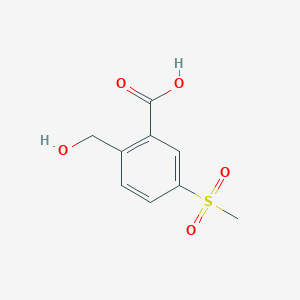
2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid is an organic compound with a molecular formula of C9H10O5S This compound is characterized by the presence of a hydroxymethyl group and a methylsulfonyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid typically involves the introduction of the hydroxymethyl and methylsulfonyl groups onto a benzoic acid derivative. One common method involves the sulfonation of a benzoic acid derivative followed by hydroxymethylation. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and hydroxymethylation processes. These processes are typically carried out in batch reactors or continuous flow systems to ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group under specific conditions.
Substitution: The hydroxymethyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is 2-(Carboxymethyl)-5-(methylsulfonyl)benzoic acid.
Reduction: The major product is 2-(Hydroxymethyl)-5-(methylthiol)benzoic acid.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methylsulfonyl groups play a crucial role in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)benzoic acid: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
5-(Methylsulfonyl)benzoic acid: Lacks the hydroxymethyl group, affecting its reactivity and applications.
2-(Hydroxymethyl)-5-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group, leading to different chemical behavior.
Uniqueness
2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid is unique due to the presence of both hydroxymethyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10O5S |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
NWGVTULNCHGSKB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



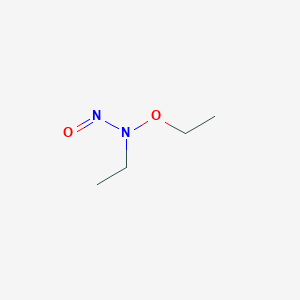
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
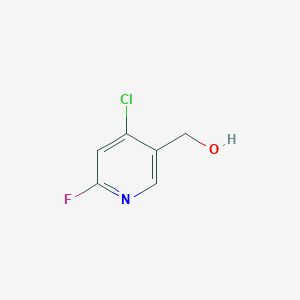

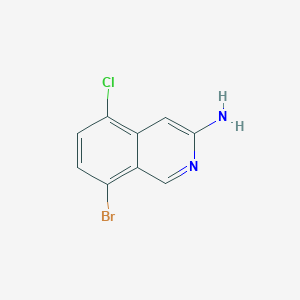
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
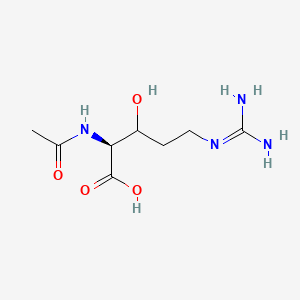

![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)
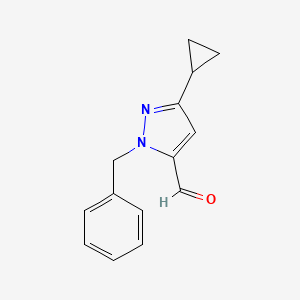
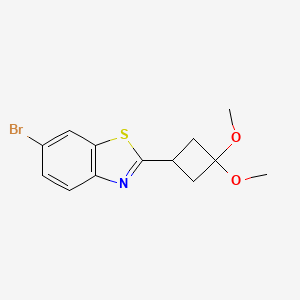

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
